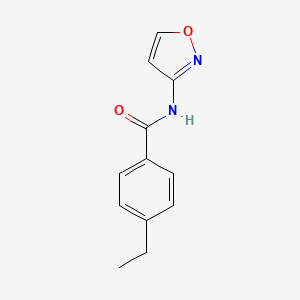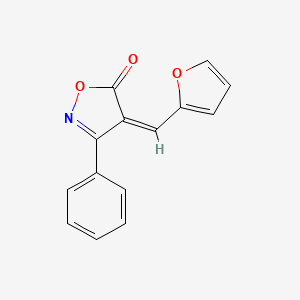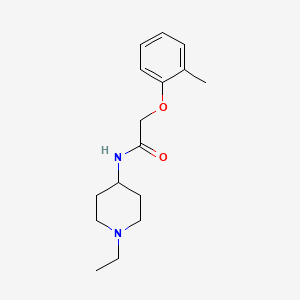
3-allyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-allyl-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as FBDD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. FBDD is a thiazolidinedione derivative that possesses a unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications.
Applications De Recherche Scientifique
FBDD has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. FBDD has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic activities. FBDD has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of FBDD is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. FBDD has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. FBDD has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FBDD has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the modulation of oxidative stress, and the regulation of glucose metabolism. FBDD has also been shown to have neuroprotective effects, which may be attributed to its ability to modulate various signaling pathways involved in the regulation of neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
FBDD has several advantages for lab experiments, including its ease of synthesis, its stability, and its ability to modulate various signaling pathways. However, FBDD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
FBDD has several potential future directions for research, including the development of novel drug candidates for the treatment of various diseases, the investigation of its mechanisms of action, and the exploration of its potential applications in various fields of science. Some potential future directions for FBDD research include the development of more potent and selective FBDD analogs, the investigation of its effects on various signaling pathways, and the exploration of its potential applications in the fields of nanotechnology and materials science.
Conclusion:
In conclusion, FBDD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. FBDD has a unique chemical structure and possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic activities. FBDD has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, FBDD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. FBDD has several potential future directions for research, including the development of novel drug candidates, the investigation of its mechanisms of action, and the exploration of its potential applications in various fields of science.
Propriétés
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h2-6,8H,1,7H2/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAMLOSMCXUWDY-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(3,4-diethoxyphenyl)ethyl]-7-(2-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4749533.png)
![ethyl 4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4749543.png)

![methyl 4-[(4-iodophenoxy)methyl]benzoate](/img/structure/B4749563.png)
![N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4749573.png)
![N,N'-bis(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B4749581.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749583.png)
![1-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B4749591.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749605.png)

![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)

